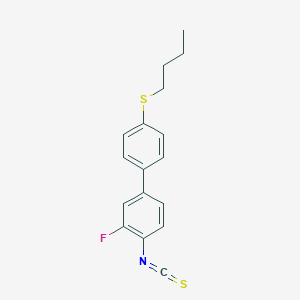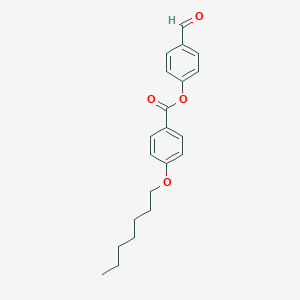![molecular formula C16H11BrClNO2S B371305 1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione CAS No. 326920-95-0](/img/structure/B371305.png)
1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione, or 4-Bromo-4'-chloro-3'-(sulfanyl)biphenyl-2,5-dione, is a synthetic molecule that has been studied for its potential use in scientific research and laboratory experiments. It is a derivative of biphenyl, which is a type of aromatic organic compound that consists of two phenyl rings connected to one another. 4-Bromo-4'-chloro-3'-(sulfanyl)biphenyl-2,5-dione has been studied due to its unique structure, which contains both bromine and chlorine atoms, and a sulfanyl group.
Applications De Recherche Scientifique
Halogenation and Synthesis of Halogenated Compounds
- Ring Halogenation Techniques: The utility of bromo- and chloro- derivatives for ring halogenation of polyalkylbenzenes has been demonstrated, providing a method for the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yield. This process involves catalytic quantities of p-toluenesulfonic acid alongside N-halosuccinimide, showcasing the compound's role in facilitating selective halogenation reactions (Bovonsombat & Mcnelis, 1993).
Material Science: High-Performance Polymers
- Development of High-Refraction Polyimides: Transparent aromatic polyimides synthesized from thiophenyl-substituted benzidines, including chlorothiophenyl derivatives, have been highlighted for their high refractive indices, small birefringence, and excellent thermomechanical stabilities. These materials find applications in optoelectronics and advanced material engineering due to their distinctive optical properties and stability (Tapaswi et al., 2015).
Spectroscopic and Structural Analysis
- Halogen Bonding in Antibacterial Derivatives: The structural and conformational analysis of halogenated triazole derivatives has been conducted, revealing insights into the stabilizing effects of halogen bonds within the crystal structure. This research provides a foundation for designing molecules with enhanced molecular interactions and potential applications in developing antibacterial agents (Mirosław, Plech, & Wujec, 2015).
Luminescent Polymers for Optoelectronics
- Synthesis of Highly Luminescent Polymers: The compound has been utilized in the synthesis of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, exhibiting strong fluorescence. These materials are significant for their potential applications in the field of optoelectronics, offering high quantum yields and substantial Stokes shifts (Zhang & Tieke, 2008).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(4-chlorophenyl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO2S/c17-10-1-5-12(6-2-10)19-15(20)9-14(16(19)21)22-13-7-3-11(18)4-8-13/h1-8,14H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXQRNUAUHOIED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

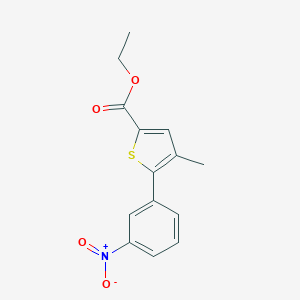
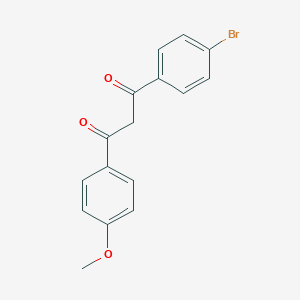
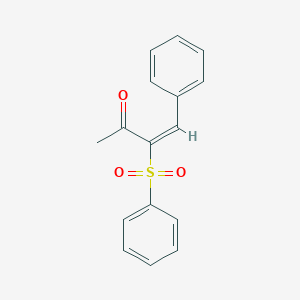
![4'-Cyano[1,1'-biphenyl]-4-yl 4-methoxy-3-(4-pentenyloxy)benzoate](/img/structure/B371228.png)
![5-(2,3-Difluoro-4-pentylphenyl)-2-{[4-(octyloxy)phenyl]ethynyl}pyrimidine](/img/structure/B371229.png)
![8-[2-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B371230.png)

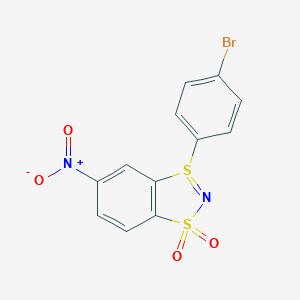
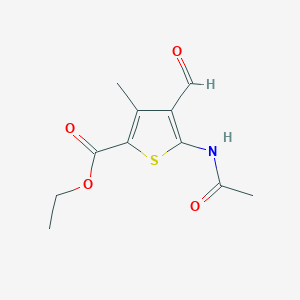
![1-[4-(Decyloxy)phenyl]-3-(4-hexylcyclohexyl)-1,3-propanedione](/img/structure/B371237.png)
![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)
